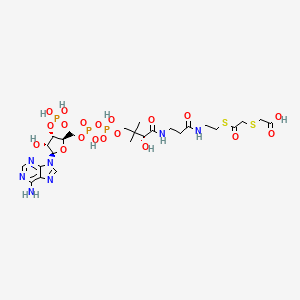
3-Thiaglutaryl-Coa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TissueGene-C (TG-C) は、変形性関節症の治療のために設計された、新しい細胞および遺伝子治療薬です。 ヒト同種異系軟骨細胞と、形質転換成長因子-β1 (TGF-β1) を過剰発現するように遺伝子操作された照射細胞の混合物で構成されています 。この化合物は、抗炎症性ミクロ環境を促進することにより、痛みを軽減し、軟骨の構造を改善することを目指しています。
準備方法
合成経路と反応条件
TissueGene-C の調製には、ヒト同種異系軟骨細胞の培養が含まれ、その後、TGF-β1 を過剰発現するように遺伝子操作された照射細胞と組み合わされます。細胞は、生存率と機能性を確保するために、特定の条件下で培養されます。
工業生産方法
TissueGene-C の工業生産には、製品の一貫性と安全性を確保するために、厳しい品質管理が必要です。プロセスには、大規模な細胞培養、遺伝子操作、照射、および治療用製品への製剤が含まれます。製造施設は、最高水準の品質と安全性を確保するために、GMP (Good Manufacturing Practices) に準拠する必要があります。
化学反応解析
反応の種類
TissueGene-C は、従来の化学反応ではなく、主に生物学的反応を受けます。主な反応には、TGF-β1 の発現とその細胞受容体との相互作用が含まれ、抗炎症性と再生プロセスを促進します。
一般的な試薬と条件
TissueGene-C の調製に関与する主な試薬には、培養培地、TGF-β1 発現のための遺伝子ベクター、および照射装置が含まれます。これらの反応の条件は、細胞の生存率と機能性を維持するために、慎重に管理されます。
生成される主要な生成物
TissueGene-C に関与する反応から生成される主な生成物は、治療薬自体であり、TGF-β1 を発現する生存可能な軟骨細胞と照射細胞で構成されています。この製品は、変形性関節症の治療のために患者に投与されるように設計されています。
科学研究への応用
TissueGene-C は、特に生物学、医学、再生療法の分野において、幅広い科学研究への応用があります。重要なアプリケーションには以下が含まれます。
化学反応の分析
Types of Reactions
TissueGene-C primarily undergoes biological reactions rather than traditional chemical reactions. The key reactions involve the expression of TGF-β1 and its interaction with cellular receptors to promote anti-inflammatory and regenerative processes.
Common Reagents and Conditions
The primary reagents involved in the preparation of TissueGene-C include culture media, genetic vectors for TGF-β1 expression, and irradiation equipment. The conditions for these reactions are carefully controlled to maintain cell viability and functionality.
Major Products Formed
The major product formed from the reactions involving TissueGene-C is the therapeutic compound itself, which consists of viable chondrocytes and irradiated cells expressing TGF-β1. This product is designed to be administered to patients to treat osteoarthritis.
科学的研究の応用
TissueGene-C has a wide range of scientific research applications, particularly in the fields of biology, medicine, and regenerative therapy. Some of the key applications include:
Osteoarthritis Treatment: TissueGene-C is primarily used for the treatment of osteoarthritis, where it helps to reduce pain and improve cartilage structure.
Anti-inflammatory Therapy: The compound promotes an anti-inflammatory micro-environment, making it useful in various inflammatory conditions.
Regenerative Medicine: TissueGene-C supports the regeneration of cartilage and other tissues, making it a valuable tool in regenerative medicine.
Cell and Gene Therapy Research: The compound serves as a model for the development of other cell and gene therapies, providing insights into the mechanisms and applications of such treatments.
作用機序
TissueGene-C は、TGF-β1 の発現を通じてその効果を発揮します。TGF-β1 は細胞受容体と相互作用して、抗炎症性と再生プロセスを促進します。主な分子標的は次のとおりです。
TGF-β 受容体: TGF-β1 は細胞表面の受容体に結合し、抗炎症性サイトカインやその他の再生因子の発現につながるシグナル伝達カスケードを開始します.
M2 マクロファージ: TissueGene-C は、抗炎症性と組織修復機能に関連する M2 表現型へのマクロファージの分極を促進します.
軟骨細胞: この化合物は、軟骨細胞に直接影響を与え、その増殖とマトリックス産生を促進し、損傷した軟骨の修復と再生に役立ちます.
類似の化合物との比較
TissueGene-C は、変形性関節症の治療のための細胞および遺伝子治療の組み合わせにおいてユニークです。類似の化合物には以下が含まれます。
ヒアルロン酸注射: 変形性関節症の治療に使用されますが、主に再生を促進するのではなく、潤滑を提供します。
多血小板血漿 (PRP): 治癒を促進する成長因子を含みますが、TissueGene-C の特定の抗炎症性と再生特性はありません。
幹細胞療法: 再生の可能性を提供しますが、TissueGene-C が提供する標的抗炎症効果を持たない可能性があります。
TissueGene-C は、TGF-β1 を発現する遺伝子操作された細胞と軟骨細胞を組み合わせた二重アプローチにより、抗炎症性と再生性の両方の利点をもたらすため、際立っています .
類似化合物との比較
TissueGene-C is unique in its combination of cell and gene therapy for the treatment of osteoarthritis. Similar compounds include:
Hyaluronic Acid Injections: Used for osteoarthritis treatment, but primarily provide lubrication rather than promoting regeneration.
Platelet-Rich Plasma (PRP): Contains growth factors that promote healing, but lacks the specific anti-inflammatory and regenerative properties of TissueGene-C.
Stem Cell Therapies: Offer regenerative potential, but may not have the targeted anti-inflammatory effects provided by TissueGene-C.
TissueGene-C stands out due to its dual approach of combining chondrocytes with genetically modified cells expressing TGF-β1, providing both anti-inflammatory and regenerative benefits .
特性
分子式 |
C25H40N7O19P3S2 |
|---|---|
分子量 |
899.7 g/mol |
IUPAC名 |
2-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C25H40N7O19P3S2/c1-25(2,20(38)23(39)28-4-3-14(33)27-5-6-56-16(36)9-55-8-15(34)35)10-48-54(45,46)51-53(43,44)47-7-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32/h11-13,18-20,24,37-38H,3-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t13-,18-,19-,20+,24-/m1/s1 |
InChIキー |
GKSSRSUPHZUOQO-ITIYDSSPSA-N |
異性体SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CSCC(=O)O)O |
正規SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CSCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10832051.png)
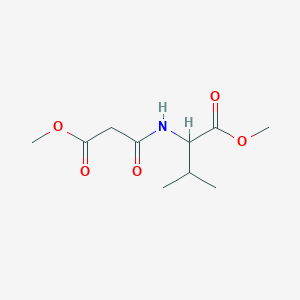
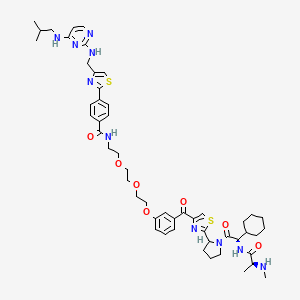
![(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B10832076.png)
![N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-4-[[4-(1-propylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzamide](/img/structure/B10832079.png)
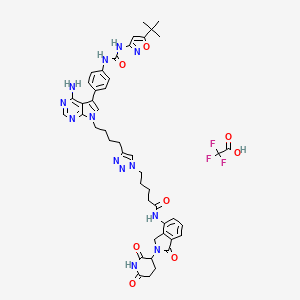
![2-[3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B10832090.png)
![2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(8-((5-fluoro-2-(((9-isopropyl-2-morpholino-9H-purin-6-yl)amino)methyl)-1H-benzo[d]imidazol-6-yl)amino)octyl)acetamide](/img/structure/B10832095.png)
![N-[4-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]piperidin-1-yl]-2-methoxyphenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B10832104.png)
![(19E,21E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10832111.png)
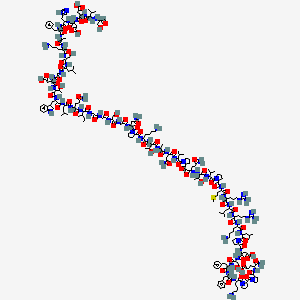
![N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide](/img/structure/B10832125.png)
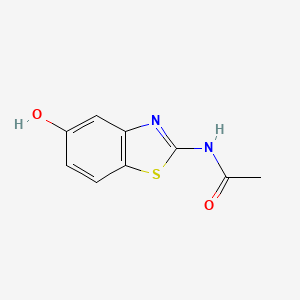
![5-[[9-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10832141.png)
